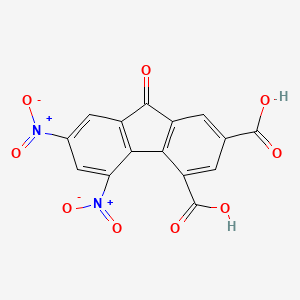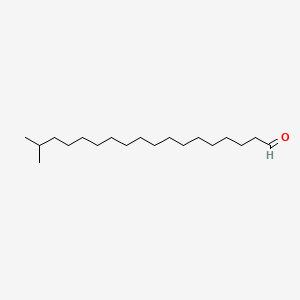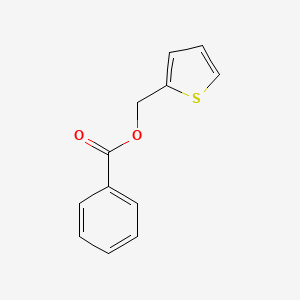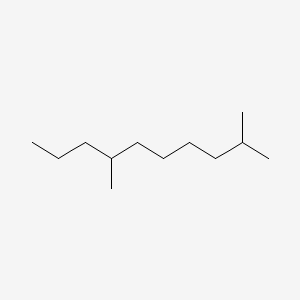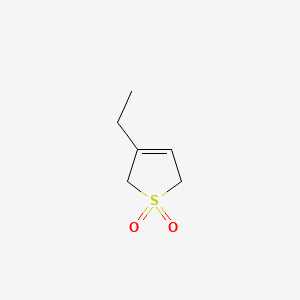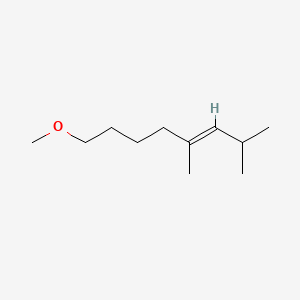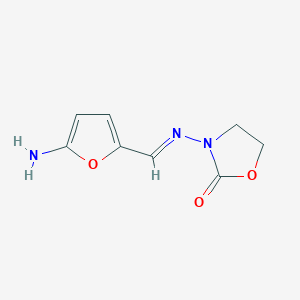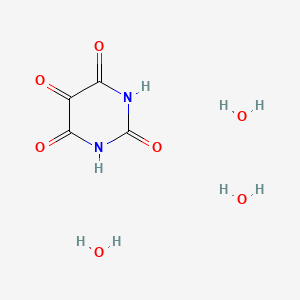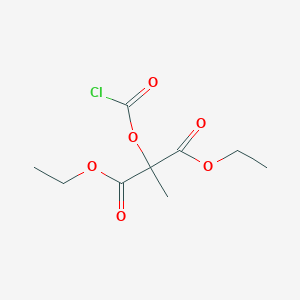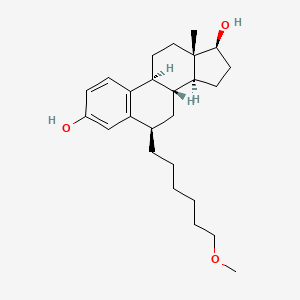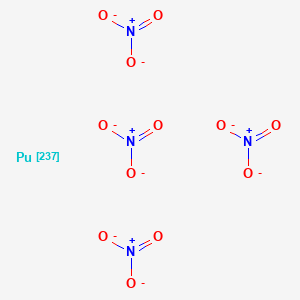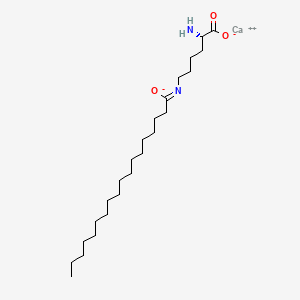
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate is a chemical compound with the molecular formula C24H48N2O3 It is a derivative of L-lysine, where the lysine molecule is modified with an octadecanoyl group at the N6 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate typically involves the acylation of L-lysine with octadecanoic acid. The reaction is carried out under controlled conditions to ensure the selective modification of the N6 position. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of octadecanoic acid, facilitating its reaction with the amino group of L-lysine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The lysine moiety can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lipid biochemistry and the behavior of modified amino acids.
Biology: The compound is investigated for its role in cellular processes and membrane structure.
Medicine: Research explores its potential effects on the immune system and its ability to enhance the phagocytic function of reticulo-endothelial cells.
Industry: It is utilized in the production of various lipid-based products, including cosmetics and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate involves its interaction with cellular membranes and lipid metabolism pathways. It is known to increase the phagocytic function of reticulo-endothelial cells, which play a crucial role in the immune response. The molecular targets and pathways involved include lipid transport proteins and enzymes involved in lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine: This compound has a similar structure but with dimethyl groups at the N2 position.
N6-(1-oxooctadecyl)-L-glutamate: Another similar compound where the lysine is replaced with glutamate.
Uniqueness
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate is unique due to its specific modification at the N6 position of L-lysine with an octadecanoyl group
Propiedades
Número CAS |
61745-57-1 |
|---|---|
Fórmula molecular |
C24H46CaN2O3 |
Peso molecular |
450.7 g/mol |
Nombre IUPAC |
calcium;(2S)-2-amino-6-(1-oxidooctadecylideneamino)hexanoate |
InChI |
InChI=1S/C24H48N2O3.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-21-18-17-19-22(25)24(28)29;/h22H,2-21,25H2,1H3,(H,26,27)(H,28,29);/q;+2/p-2/t22-;/m0./s1 |
Clave InChI |
UYAUQVXMGSMQDX-FTBISJDPSA-L |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Ca+2] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



